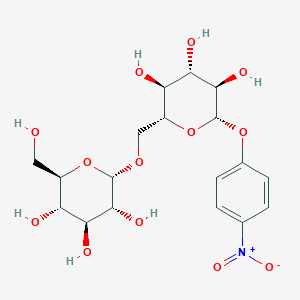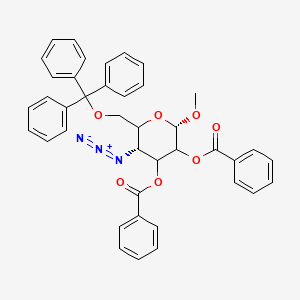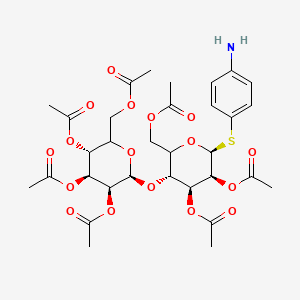
1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride, commonly referred to as DIMHCl, is a synthetic compound with a variety of biomedical and laboratory applications. It is a derivative of the naturally occurring sugar alcohol, mannitol, and is available in both solid and liquid forms. DIMHCl is a white crystalline powder that is odorless and hygroscopic. It is soluble in water and most organic solvents. DIMHCl is widely used in the pharmaceutical, biotechnology, and nutrition industries.
Aplicaciones Científicas De Investigación
Glycosidase Inhibitor
“1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride” is a competitive glycosidase inhibitor . Glycosidases are enzymes that hydrolyze glycosidic bonds, and inhibitors of these enzymes have potential therapeutic applications in a variety of diseases.
Glycoprotein Mannosidase Inhibitor
This compound inhibits glycoprotein mannosidases, particularly those from the jack bean, and to a lesser extent, lysosomal alpha-mannosidases . Glycoprotein mannosidases are involved in the processing of N-linked oligosaccharides of glycoproteins.
Azofuranose Mannose Analog
It is an azofuranose analog of mannose . Azofuranose analogs are used in the study of carbohydrate-protein interactions and the development of therapeutic agents.
Structurally Related to Swainsonine
The compound is structurally related to swainsonine , a potent inhibitor of Golgi alpha-mannosidase II, which is used in the study of cancer and viral infections.
Treatment of T Lymphocytes
It has been used for treatment of T lymphocytes . T lymphocytes are a type of white blood cell that play a central role in cell-mediated immunity.
Study of Allogeneic Cytotoxic T Lymphocytes (CTL)
The compound has been used to study its effect on allogeneic cytotoxic T lymphocytes (CTL) . CTLs are immune cells that kill cancer cells and cells that are infected, especially with viruses.
Inhibitor of Glycogen Phosphorylase
It has been used as an inhibitor of glycogen phosphorylase . Glycogen phosphorylase is one of the major enzymes involved in glycogen degradation.
α-Glucosidase (GAA) Inhibitor
The compound has been used as an α-glucosidase (GAA) inhibitor . GAA is an enzyme that breaks down complex sugars and is targeted for therapeutic interventions in diabetes and Pompe disease.
Propiedades
IUPAC Name |
(2R,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-4(10)5-6(11)3(9)1-7-5;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRNNJQXHHLGKS-MVNLRXSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)C(CO)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](N1)[C@@H](CO)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride | |
CAS RN |
114976-76-0 |
Source


|
| Record name | 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and crystal structure of 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride?
A1: The molecular formula of 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride is C6H14ClNO4 [, ]. The crystal structure has been determined and the atomic coordinates are available in the research paper []. This data provides valuable insights into the spatial arrangement of atoms within the molecule.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)












